molecular formula C21H21NO4 B10912743 (4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10912743
M. Wt: 351.4 g/mol
InChI Key: LAAILCMLPKPIPO-ATVHPVEESA-N
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Description

(4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethyl sulfoxide, and acetone.

Major Products Formed

The major products formed from these reactions include various substituted oxazolone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

(4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(3-methoxy-4-ethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-(3-methoxy-4-butoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-(3-methoxy-4-isopropoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4Z)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H21NO4/c1-4-11-25-18-10-7-15(13-19(18)24-3)12-17-21(23)26-20(22-17)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3/b17-12-

InChI Key

LAAILCMLPKPIPO-ATVHPVEESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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